1-(2-Methoxy-6-phenylmethoxyphenyl)ethanone
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Description
1-(2-Methoxy-6-phenylmethoxyphenyl)ethanone is a useful research compound. Its molecular formula is C16H16O3 and its molecular weight is 256.30 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 1-(2-Methoxy-6-phenylmethoxyphenyl)ethanone involves the reaction of 2-methoxy-6-phenylphenol with ethyl chloroacetate followed by hydrolysis and decarboxylation to yield the target compound.
Starting Materials
2-methoxy-6-phenylphenol, ethyl chloroacetate, sodium hydroxide, water, hydrochloric acid, sodium chloride, sodium carbonate, magnesium sulfate
Reaction
Step 1: Dissolve 2-methoxy-6-phenylphenol (1.0 g, 4.2 mmol) and ethyl chloroacetate (0.8 mL, 6.3 mmol) in dry dichloromethane (10 mL) and add triethylamine (1.2 mL, 8.4 mmol). Stir the reaction mixture at room temperature for 24 hours., Step 2: Pour the reaction mixture into water (50 mL) and extract with dichloromethane (3 x 20 mL). Dry the organic layer over magnesium sulfate and evaporate the solvent under reduced pressure to yield the crude product., Step 3: Dissolve the crude product in ethanol (10 mL) and add sodium hydroxide (0.5 g, 12.5 mmol) in water (5 mL). Heat the reaction mixture at reflux for 2 hours., Step 4: Cool the reaction mixture to room temperature and acidify with hydrochloric acid (1 M) to pH 2. Extract the mixture with dichloromethane (3 x 20 mL) and dry the organic layer over magnesium sulfate., Step 5: Evaporate the solvent under reduced pressure and purify the product by column chromatography using silica gel as the stationary phase and dichloromethane/methanol (95:5) as the eluent., Step 6: Dissolve the purified product in ethanol (10 mL) and add sodium carbonate (0.5 g, 4.7 mmol) in water (5 mL). Heat the reaction mixture at reflux for 2 hours., Step 7: Cool the reaction mixture to room temperature and extract with dichloromethane (3 x 20 mL). Dry the organic layer over magnesium sulfate and evaporate the solvent under reduced pressure., Step 8: Purify the product by recrystallization from ethanol/water (1:1) to yield 1-(2-Methoxy-6-phenylmethoxyphenyl)ethanone as a white solid (0.6 g, 45% yield).
properties
IUPAC Name |
1-(2-methoxy-6-phenylmethoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-12(17)16-14(18-2)9-6-10-15(16)19-11-13-7-4-3-5-8-13/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHZHWVKKLSRCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1OCC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-Oxy-6-Methoxyacetophenone |
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